6-Fluoroquinoline-4-carbaldehyde
Description
Contextual Significance in Heterocyclic Chemistry
The significance of 6-Fluoroquinoline-4-carbaldehyde in heterocyclic chemistry stems from the unique combination of its quinoline (B57606) core, fluorine substituent, and aldehyde functional group.
The quinoline scaffold is a foundational structure in medicinal chemistry and materials science. It is a prominent feature in many biologically active compounds. fluoromart.com The development of synthetic antibiotics, known as quinolones and fluoroquinolones, has been a major focus of research for decades. researchgate.net These compounds are known to be effective against a wide range of microorganisms. researchgate.net
The introduction of a fluorine atom at the 6-position is a common and impactful modification in many bioactive molecules. fluoromart.com Fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ring system. This modification can influence the molecule's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its ability to cross biological membranes and its binding affinity to target enzymes or receptors. fluoromart.com The presence of fluorine is a key feature in many successful fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and norfloxacin. researchgate.netnih.gov
The carbaldehyde group at the 4-position adds another layer of chemical significance. Aldehydes are highly versatile functional groups in organic synthesis, serving as electrophilic sites for a multitude of chemical transformations.
Role as a Synthetic Precursor in Complex Molecular Architecture
The primary role of this compound in advanced chemical research is that of a versatile synthetic precursor or building block. Its aldehyde group provides a reactive handle for constructing more complex molecules. While specific reactions for this isomer are not detailed in the provided search results, the known reactivity of aromatic aldehydes allows for a projection of its synthetic potential.
The aldehyde functionality can readily undergo a variety of chemical reactions, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, yielding 6-Fluoroquinoline-4-carboxylic acid. Carboxylic acid derivatives of quinolines are a well-established class of compounds, particularly in the development of antibacterial agents. nih.gov
Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group), which can then be used in further functionalization.
Condensation Reactions: It can react with amines to form Schiff bases (imines) or with active methylene (B1212753) compounds in Knoevenagel or aldol-type condensations. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, enabling the extension of the molecular framework.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a method for carbon chain elongation.
Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new secondary or tertiary amine, a common strategy in medicinal chemistry to link different molecular fragments.
Through these and other transformations, this compound serves as a key intermediate for synthesizing a diverse array of quinoline derivatives with potentially novel biological or material properties. The modification at the 4-position is crucial for creating new chemical entities that can be screened for various applications. fluoromart.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
6-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H |
InChI Key |
YMLJFUQNRSDOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoroquinoline 4 Carbaldehyde
Strategies for Quinoline (B57606) Core Construction with Aldehyde Functionality
The synthesis of the quinoline ring system with a pre-installed or concurrently formed aldehyde group at the C-4 position is a primary challenge. Several classical and modern synthetic strategies have been adapted and optimized for this purpose.
Vilsmeier–Haack Reaction Modifications for Carbaldehyde Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.netniscpr.res.in The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijsr.netresearchgate.net
In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be applied to suitable precursors to introduce the C-4 carbaldehyde group. One common approach involves the reaction of N-arylacetamides with the Vilsmeier reagent. niscpr.res.in This process leads to the cyclization and formylation in a single pot, affording 2-chloro-3-formylquinolines. While this provides a quinoline with a formyl group, the position is at C-3 rather than the desired C-4.
However, modifications and alternative substrates can lead to the desired 4-carbaldehyde. For instance, the reaction of acetanilides can be directed to produce 2-chloro-3-formylquinolines, which can then be further manipulated. researchgate.net Research has shown that the reaction conditions, such as the molar ratio of reactants and temperature, can be optimized to improve yields. niscpr.res.in For example, using an excess of POCl₃ and heating the reaction mixture can drive the cyclization to completion. niscpr.res.in
The Vilsmeier-Haack reaction has also been utilized for the double formylation of certain quinoline derivatives. nih.gov While not directly producing 6-fluoroquinoline-4-carbaldehyde, this demonstrates the reactivity of the quinoline nucleus under Vilsmeier-Haack conditions and the potential for introducing multiple formyl groups. nih.gov
Cyclocondensation Approaches
Cyclocondensation reactions offer a powerful alternative for constructing the quinoline core. These methods typically involve the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. To incorporate the 4-carbaldehyde functionality, the choice of the three-carbon component is critical.
Several named reactions fall under this category, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses. nih.gov The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly relevant. By using a 2-amino-5-fluorobenzaldehyde (B139799) and a suitable three-carbon synthon that can be converted to a 4-carbaldehyde group, the target molecule could be assembled.
Modern advancements in cyclocondensation reactions often focus on the use of catalysts to improve efficiency and selectivity. Nanocatalysts, for example, have been employed in Friedländer annulation processes to produce quinolines in good yields under solvent-free conditions. nih.gov These catalytic systems can offer advantages such as easier work-up, recyclability, and high catalytic activity. nih.gov
Fluorination Techniques at the Quinoline Ring
Direct fluorination of the pre-formed quinoline ring is one approach. The use of elemental fluorine is a powerful method, but it often requires careful control to achieve selectivity. researchgate.net For instance, direct fluorination of quinoline in acidic media can lead to a mixture of 5-, 6-, and 8-fluoroquinolines. researchgate.net However, selective fluorination of quinoline derivatives can be achieved using mixtures of elemental fluorine and iodine, which tend to direct fluorination to the 2-position. rsc.org
An alternative to direct fluorination is to start with a fluorine-containing building block. For example, using 4-fluoroaniline (B128567) as a starting material in a cyclocondensation reaction would directly install the fluorine atom at the desired C-6 position of the resulting quinoline. This approach often provides better regiocontrol compared to direct fluorination of the quinoline core.
Electrochemical methods also present a viable option for fluorination. Anodic oxidation in the presence of a fluoride (B91410) source like HF:pyridine (B92270) has been used for the regioselective 5,8-difluorination of quinolines. researchgate.net While this specific example does not yield the 6-fluoro isomer, it highlights the potential of electrochemical techniques in controlling the position of fluorination.
Recent developments have also explored nucleophilic C-H fluorination. A novel method involving a concerted nucleophilic aromatic substitution has been reported for the fluorination of quinolines, offering a new pathway to access fluorinated quinoline derivatives. nih.gov
Regioselective Synthesis and Isomer Control
Controlling the position of both the fluorine atom and the carbaldehyde group is paramount in the synthesis of this compound. The choice of synthetic strategy plays a crucial role in achieving the desired regioselectivity.
As mentioned earlier, starting with a pre-fluorinated precursor like 4-fluoroaniline is a highly effective strategy for ensuring the fluorine atom is located at the C-6 position. This avoids the formation of other fluoroquinoline isomers that can result from direct fluorination of the quinoline ring.
The introduction of the carbaldehyde group at the C-4 position can be more challenging. While the Vilsmeier-Haack reaction is a powerful formylation tool, it often directs the formyl group to the C-2 or C-3 position in quinolines. ijsr.netniscpr.res.in Therefore, alternative strategies are often necessary.
One approach is to use a starting material that already contains a group at the 4-position that can be readily converted to a carbaldehyde. For example, a 4-methylquinoline (B147181) derivative can be oxidized to the corresponding aldehyde. Alternatively, a 4-carboxyquinoline derivative can be reduced to the aldehyde.
The choice of cyclocondensation reaction and the specific reactants used can also dictate the regiochemistry of the final product. Careful selection of the aniline and the β-dicarbonyl component in reactions like the Doebner-von Miller or Friedländer synthesis is essential for controlling the substitution pattern of the resulting quinoline.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of quinolines has gained significant attention in recent years. benthamdirect.com The goal is to develop more environmentally benign and sustainable synthetic methods by reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. nih.govbenthamdirect.com
Several green approaches have been applied to quinoline synthesis, which can be adapted for the preparation of this compound. These include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net
Catalysis: The use of catalysts, particularly recyclable nanocatalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govacs.org
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased yields, thereby reducing energy consumption. benthamdirect.comresearchgate.net
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Research Findings Summary
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Vilsmeier-Haack Reaction | Formylation of activated aromatic rings. ijsr.net | Well-established, versatile. ijsr.net | Regioselectivity can be an issue, often favoring C-2 or C-3 formylation. niscpr.res.in |
| Cyclocondensation Reactions | Construction of the quinoline core from anilines and carbonyl compounds. nih.gov | High degree of flexibility in substituent placement. | May require harsh conditions; regiocontrol depends on reactants. nih.gov |
| Direct Fluorination | Introduction of fluorine directly onto the quinoline ring. researchgate.net | Atom-economical. | Can lead to mixtures of isomers, requiring separation. researchgate.net |
| Green Chemistry Approaches | Use of catalysts, green solvents, and microwave irradiation. benthamdirect.com | Reduced environmental impact, improved efficiency. nih.govresearchgate.net | Catalyst development and optimization can be time-consuming. |
Reactivity and Derivatization Chemistry of 6 Fluoroquinoline 4 Carbaldehyde
Transformations of the Aldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing a wide array of transformations. In the context of 6-Fluoroquinoline-4-carbaldehyde, this moiety serves as a synthetic handle for constructing a diverse range of more complex molecules through reactions such as imine and oxime formation, oxidation, reduction, nucleophilic addition, and condensation.
Formation of Imines and Oximes
The reaction of aldehydes with primary amines or related compounds to form imines (Schiff bases) and oximes is a fundamental transformation. This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond youtube.com.
Imines (Schiff Bases): this compound can react with various primary amines (both alkyl and aryl) to furnish the corresponding imines. These reactions are often carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid redalyc.org. The resulting imines are valuable intermediates for the synthesis of other nitrogen-containing heterocycles and have applications in coordination chemistry. Research on analogous compounds, such as 2-chloro-7-fluoroquinoline-3-carbaldehyde, has demonstrated successful imine formation with a variety of amines, supporting the feasibility of this reaction d-nb.info.
Oximes: The condensation of this compound with hydroxylamine (B1172632) (usually from hydroxylamine hydrochloride) yields the corresponding this compound oxime. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the HCl and free the hydroxylamine nucleophile ijprajournal.comxisdxjxsu.asia. Oximes are stable, crystalline compounds often used for the characterization of aldehydes and as precursors for other functional groups like nitriles or amides nih.gov.
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Aniline (B41778) (C₆H₅NH₂) | Ethanol, cat. Acetic Acid, Reflux | N-(6-fluoroquinolin-4-ylmethylene)aniline |
| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate | Aqueous Ethanol, Reflux | This compound oxime |
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. This transformation converts this compound into the valuable 6-Fluoroquinoline-4-carboxylic acid, a key building block in medicinal chemistry.
Common and effective oxidizing agents for this purpose include:
Potassium permanganate (B83412) (KMnO₄): In a study involving the closely related 2-chloro-6-fluoroquinoline-3-carbaldehyde, potassium permanganate was successfully used to oxidize the aldehyde to the corresponding carboxylic acid d-nb.info.
Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are powerful oxidants for this conversion.
Silver oxide (Ag₂O): The Tollens' reagent provides a milder method for oxidizing aldehydes.
The resulting 6-Fluoroquinoline-4-carboxylic acid is a stable compound, and its synthesis has been documented in chemical literature, indicating that this oxidation is a practical and high-yielding process chembuyersguide.com.
Reduction Reactions
Reduction of the aldehyde moiety in this compound provides direct access to the corresponding primary alcohol, (6-fluoroquinolin-4-yl)methanol. This transformation is typically accomplished with high efficiency using complex metal hydrides.
Key reducing agents include:
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones without affecting many other functional groups libretexts.org.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will also convert the aldehyde to the primary alcohol. It is typically used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup youtube.com.
The product, (6-fluoroquinolin-4-yl)methanol, is a useful intermediate that can undergo further reactions typical of primary alcohols, such as esterification or conversion to an alkyl halide.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. After the initial addition, the resulting alkoxide intermediate is protonated during workup to yield an alcohol masterorganicchemistry.com.
A prominent example is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol. The 'R' group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the oxygen libretexts.orguea.ac.uk. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl, vinyl, or aryl substituents.
| Reaction Type | Nucleophile (Reagent) | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide salt | 1-(6-Fluoroquinolin-4-yl)ethanol |
| Cyanohydrin Formation | Hydrogen cyanide (HCN) / NaCN, H⁺ | Alkoxide with nitrile group | 2-Hydroxy-2-(6-fluoroquinolin-4-yl)acetonitrile |
Condensation Reactions (e.g., Knoevenagel)
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) banglajol.info. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.
This compound serves as the aldehyde component in this reaction. It can be condensed with various active methylene compounds to produce α,β-unsaturated products, which are important synthetic intermediates. The reaction proceeds via nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration niif.hu.
| Active Methylene Compound | Electron-Withdrawing Groups | Catalyst | Product |
|---|---|---|---|
| Malononitrile (B47326) | -CN, -CN | Piperidine (B6355638) | 2-(6-Fluoroquinolin-4-ylmethylene)malononitrile |
| Ethyl cyanoacetate | -CN, -COOEt | Piperidine | Ethyl 2-cyano-3-(6-fluoroquinolin-4-yl)acrylate |
| Diethyl malonate | -COOEt, -COOEt | Piperidine | Diethyl 2-(6-fluoroquinolin-4-ylmethylene)malonate |
Reactions Involving the Quinoline (B57606) Core
The reactivity of the quinoline ring system in this compound is influenced by the inherent electron-deficient nature of the pyridine ring and the electronic effects of the substituents. The aldehyde at C-4 is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack. The fluorine atom at C-6 is an ortho-, para-directing deactivator for electrophilic substitution and a potential leaving group in nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SₙAr): Aryl fluorides can undergo SₙAr reactions, especially when the ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine libretexts.org. In this molecule, the entire quinoline system is electron-deficient, which may facilitate the displacement of the C-6 fluoride (B91410) by potent nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions (high temperature and/or pressure). The reaction would proceed through a negatively charged Meisenheimer-like intermediate, which is stabilized by the aromatic system youtube.com.
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the quinoline ring generally occurs on the more electron-rich benzene portion (carbocycle) rather than the electron-deficient pyridine portion quimicaorganica.org. The preferred positions for substitution are C-5 and C-8. The directing effects of the existing substituents must be considered:
C-6 Fluoro group: A deactivating, ortho-, para-director. It directs incoming electrophiles to the C-5 and C-7 positions.
C-4 Aldehyde group: A strong deactivating group. Its deactivating effect is felt most strongly in the pyridine ring but also extends to the carbocyclic ring.
Considering these combined effects, electrophilic substitution (e.g., nitration, halogenation) on this compound would be difficult and would likely require harsh conditions. If a reaction were to occur, the most probable sites of attack would be the C-5 and C-7 positions, guided by the fluorine atom.
Substitutions and Annulations
The quinoline ring in this compound is an aromatic system that can undergo several types of reactions. The fluorine atom at the 6-position and the carbaldehyde group at the 4-position significantly influence the regioselectivity of these transformations.
Substitutions:
Electrophilic aromatic substitution reactions on the quinoline nucleus are generally directed to the benzene ring portion. The fluorine atom is an ortho-, para-directing group, which would activate the 5 and 7 positions for electrophilic attack. However, the deactivating nature of the quinoline nitrogen and the aldehyde group can make such reactions challenging.
Nucleophilic aromatic substitution (SNAr) reactions are more common for quinolines, particularly at the 2- and 4-positions, especially when a good leaving group is present. While the aldehyde at the 4-position is not a typical leaving group, its electron-withdrawing nature can facilitate nucleophilic attack at other positions if a suitable leaving group is introduced. For instance, conversion of a hydroxyl group at a different position to a sulfonate ester would render that position susceptible to nucleophilic displacement.
Annulations:
Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, can be envisioned starting from this compound. The aldehyde group is a key handle for such transformations. For example, condensation with a suitable difunctional reagent could lead to the formation of a new heterocyclic ring. One such possibility is the Friedländer annulation, where an ortho-aminoaryl ketone or aldehyde reacts with a compound containing a reactive methylene group adjacent to a carbonyl. While this compound itself does not fit the typical substrate profile for a Friedländer reaction, its derivatives could be designed to participate in similar cyclization strategies.
| Reaction Type | Reagents and Conditions | Expected Product |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-fluoroquinoline-4-carbaldehyde and 7-Nitro-6-fluoroquinoline-4-carbaldehyde |
| Nucleophilic Substitution (Hypothetical) | NaOMe, on a 2-chloro derivative | 2-Methoxy-6-fluoroquinoline-4-carbaldehyde |
| Annulation (e.g., Knoevenagel/Cyclization) | Malononitrile, base, followed by cyclization conditions | Pyrido[4,3-b]quinoline derivative |
Metal-Catalyzed Coupling Reactions
While there is a lack of specific literature detailing the direct participation of this compound in metal-catalyzed coupling reactions, the principles of such reactions on related quinoline systems are well-established. For the title compound to be used in common cross-coupling reactions like the Suzuki-Miyaura coupling, it would typically need to be functionalized with a halide (e.g., bromine or iodine) at a reactive position.
Assuming a hypothetical 2-bromo-6-fluoroquinoline-4-carbaldehyde was available, it could readily participate in palladium-catalyzed Suzuki coupling with a variety of boronic acids to introduce new carbon-carbon bonds at the 2-position. This approach is a powerful tool for the synthesis of highly functionalized quinoline derivatives.
The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | 2-Bromo-6-fluoroquinoline-4-carbaldehyde, Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-6-fluoroquinoline-4-carbaldehyde |
| Sonogashira | 2-Iodo-6-fluoroquinoline-4-carbaldehyde, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynyl-6-fluoroquinoline-4-carbaldehyde |
| Heck | 2-Bromo-6-fluoroquinoline-4-carbaldehyde, Alkene | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-6-fluoroquinoline-4-carbaldehyde |
Role as a Key Synthon for Diverse Chemical Entities
The true synthetic utility of this compound lies in its role as a versatile building block, or synthon, for the construction of a wide range of more elaborate chemical structures. The aldehyde functionality is a gateway to numerous chemical transformations.
Derivatization of the Aldehyde Group:
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 6-fluoroquinoline-4-carboxylic acid, which is a common scaffold in medicinal chemistry.
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (6-fluoroquinolin-4-yl)methanol, which can be further functionalized.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a variety of substituted aminomethylquinolines.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, enabling the introduction of various vinyl groups.
Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and Knoevenagel condensation products, respectively. These products can then be subjected to further transformations to create complex heterocyclic systems.
The combination of the reactive aldehyde group and the modifiable quinoline core makes this compound a valuable starting material for the synthesis of compounds with potential applications in various fields, including medicinal chemistry and materials science.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, piperidine | α,β-Unsaturated Dinitrile |
Applications of 6 Fluoroquinoline 4 Carbaldehyde in Materials Science and Chemical Technologies
Precursor in Ligand Design for Coordination Chemistry
The presence of both a nitrogen atom within the quinoline (B57606) ring and a reactive aldehyde group makes 6-Fluoroquinoline-4-carbaldehyde an excellent starting material for the synthesis of complex ligands used in coordination chemistry.
Schiff Base Ligand Synthesis
Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of ligands in coordination chemistry, and this compound is a key component in their synthesis. The aldehyde functional group readily undergoes a condensation reaction with primary amines to form the corresponding Schiff base. nih.govdigitellinc.com This reaction is a versatile method for introducing a wide variety of functional groups into the ligand structure by choosing different primary amines. The resulting Schiff base ligands, incorporating the 6-fluoroquinoline (B108479) moiety, can then be used to form stable complexes with various metal ions. youtube.com
The synthesis of Schiff bases from substituted quinoline aldehydes is a well-established process. nih.govmdpi.com For example, the reaction of a quinoline aldehyde with an aniline (B41778) derivative in a suitable solvent like ethanol (B145695) can lead to the formation of the desired Schiff base in high yield. nih.gov The general scheme for this synthesis is presented below:
This straightforward synthetic route allows for the creation of a diverse library of Schiff base ligands with tailored electronic and steric properties.
Chelation Chemistry and Metal Complex Formation
The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. nih.gov The nitrogen atom of the quinoline ring and the nitrogen atom of the azomethine group can both act as donor atoms, allowing the ligand to bind to a metal center in a bidentate or polydentate fashion. nih.gov This chelation results in the formation of stable metal complexes with well-defined geometries. nih.govresearchgate.net
The coordination of these ligands to metal ions can significantly alter their physical and chemical properties, including their electronic spectra, magnetic properties, and reactivity. The resulting metal complexes have been investigated for a range of applications. For instance, metal complexes of fluoroquinolones have been synthesized and characterized for their potential therapeutic applications. researchgate.netmdpi.com While this article focuses on non-biological applications, the principles of coordination chemistry are universal. The table below provides examples of metal complexes formed with related quinoline-based ligands, illustrating the versatility of this class of compounds in forming coordination complexes.
| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex |
| Fluoroquinolone | Fe(III), Co(II), Zn(II) | Bidentate (O,O) | [Fe(L)₂]Cl, [Co(L)₂]Cl, [Zn(L)₂]Cl |
| Quinoline Schiff Base | Ag(I) | Bidentate (N,N) | [Ag(L)₂]NO₃ |
| Fluoroquinolone | Mn(II), Zn(II) | Bidentate | [Mn(flrx)₂(H₂O)₂], [Zn(flrx)₂(MeOH)₂] |
Table 1: Examples of Metal Complexes with Quinoline-Based Ligands. Note: 'L' represents the quinoline-based ligand, and 'flrx' denotes the fluoroquinolone fleroxacin. nih.govnih.govmdpi.com
Development of Functional Dyes and Pigments
The extended π-conjugated system of the quinoline ring in this compound makes it a suitable scaffold for the development of functional dyes and pigments. The aldehyde group can be chemically modified to extend the conjugation and to introduce various donor and acceptor groups, which allows for the fine-tuning of the molecule's absorption and emission properties. researchgate.net
Derivatives of quinoline have been investigated for their photophysical properties, and their use in the creation of novel fluorescent dyes has been demonstrated. researchgate.netfluoromart.com The introduction of a fluorine atom can further influence the electronic properties of the resulting dye, potentially leading to enhanced fluorescence quantum yields and photostability. While specific research on dyes derived directly from this compound is not extensively documented in publicly available literature, the general principles of dye design suggest its high potential in this area.
Application in Optoelectronic Materials Research (e.g., OLEDs, DSSCs)
The unique electronic properties of quinoline derivatives have led to their investigation in the field of optoelectronic materials, particularly in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). d-nb.inforesearchgate.net The ability of these compounds to transport electrons and their tunable emission properties make them promising candidates for various layers within these devices. d-nb.info
In the context of OLEDs, quinoline-based materials can be utilized in the emissive layer or as electron-transporting materials. d-nb.info The fluorine substituent in this compound can enhance the electron-accepting properties of the molecule, which is a desirable characteristic for electron-transporting materials.
For DSSCs, quinoline derivatives can be used to construct organic photosensitizers. unesp.brresearchgate.netnih.gov These dyes are responsible for absorbing light and injecting electrons into the semiconductor material, typically titanium dioxide (TiO₂). Theoretical studies have shown that by modifying the structure of quinoline-based dyes, it is possible to optimize their electronic energy levels for efficient electron injection and regeneration, leading to improved solar cell performance. unesp.brresearchgate.net
Contributions to Sensor Technology for Non-Biological Analytes
The ability of the quinoline moiety to act as a fluorophore and the chelating properties of its derivatives make this compound a promising platform for the development of fluorescent chemosensors for the detection of non-biological analytes, such as metal ions. epa.govresearchgate.netmdpi.com The principle behind these sensors is that the binding of an analyte to the quinoline-based ligand induces a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. epa.govresearchgate.net
Schiff bases derived from quinoline aldehydes have been shown to be effective and selective fluorescent sensors for various metal ions. fluoromart.com The selectivity of the sensor can be tuned by modifying the structure of the Schiff base ligand. While specific studies on sensors derived from this compound are limited, the established success of related quinoline-based sensors highlights the potential of this compound in the field of non-biological sensing. nih.govmdpi.com
Intermediate for Polymer and Macromolecular Synthesis
The reactive aldehyde group of this compound allows it to serve as a valuable intermediate in the synthesis of polymers and macromolecules. The aldehyde can participate in various polymerization reactions, such as condensation polymerizations with diamines or other bifunctional monomers, to incorporate the fluoroquinoline unit into the polymer backbone.
The resulting polymers containing the quinoline moiety can exhibit interesting properties, such as thermal stability, and may find applications in various advanced materials. For example, a novel acrylate (B77674) monomer based on a quinoline-chalcone structure has been synthesized and polymerized to create materials with antimicrobial properties and for drug release studies. nih.gov While this example does not directly involve this compound, it demonstrates the principle of incorporating quinoline units into polymers to impart specific functionalities. The development of polymers from this compound could lead to new materials with unique optical, electronic, or thermal properties.
Theoretical and Computational Investigations of 6 Fluoroquinoline 4 Carbaldehyde
Electronic Structure and Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure of 6-Fluoroquinoline-4-carbaldehyde. These computational methods are essential for understanding the molecule's reactivity, stability, and spectroscopic properties.
The electronic structure of quinoline (B57606) derivatives is characterized by a π-conjugated system. The introduction of a fluorine atom at the 6-position and a carbaldehyde group at the 4-position significantly influences the electron distribution within the quinoline ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the carbaldehyde group also withdraws electrons, primarily through the resonance effect.
Theoretical calculations, such as those performed using the B3LYP functional with a 6-311++G(d,p) basis set, can determine key electronic parameters. researchgate.netnih.govnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electrostatic potential onto the electron density surface. researchgate.netnih.gov For this compound, the MEP would likely show negative potential regions (electron-rich) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis helps in understanding the charge distribution and intramolecular interactions. eurjchem.com It can quantify the delocalization of electron density between occupied and unoccupied orbitals, providing insights into hyperconjugative interactions and the stability of the molecular structure.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily determined by the orientation of the carbaldehyde group relative to the quinoline ring. Theoretical studies on similar carboxaldehyde-substituted quinolines, such as quinoline-4-carbaldehyde (B127539) and quinoline-7-carboxaldehyde, have shown the existence of at least two stable conformers. nih.govnih.gov These conformers arise from the rotation around the C4-C(aldehyde) single bond.
One conformer typically has the oxygen atom of the aldehyde group oriented towards the nitrogen atom of the quinoline ring, while in the other, it points away. nih.gov The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding. For instance, in quinoline-4-carbaldehyde, the conformer with an intramolecular C-H···O hydrogen bond is found to be more stable. nih.gov A similar situation can be anticipated for the 6-fluoro derivative.
Potential Energy Surface (PES) scans, performed using computational methods like DFT, can map the energy changes as a function of the dihedral angle of the carbaldehyde group. researchgate.netmdpi.com These scans help to identify the energy minima corresponding to stable conformers and the energy barriers for their interconversion.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents. researchgate.netnih.gov MD simulations model the atomic motions over time, allowing for the exploration of the conformational space and the influence of solvent molecules on the conformational preferences. These simulations are particularly useful for understanding the flexibility of the molecule and the time-averaged properties that would be observed experimentally. researchgate.netnih.gov The conformational flexibility can be important for its biological activity and interactions with molecular targets.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions are invaluable for structural elucidation and for understanding the electronic transitions and vibrational modes of the molecule.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of a synthesized compound. rsc.orgresearchgate.net DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, aid in the assignment of signals to specific atoms in the molecule. researchgate.net The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets, with some methods achieving mean absolute errors as low as 0.08 ppm for ¹H shifts. github.io For this compound, computational predictions would be particularly useful in assigning the complex splitting patterns in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the fluorinated and aldehyde-substituted carbon atoms in the ¹³C NMR spectrum.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. eurjchem.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netnih.gov The predicted UV-Vis spectrum for this compound would arise from π→π* and n→π* electronic transitions within the quinoline ring system and the carbaldehyde group. The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which can account for shifts in λmax due to solvent polarity. eurjchem.comgithub.io
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods, resulting in a theoretical Infrared (IR) spectrum. nih.govnih.gov By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands. libretexts.org For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C=N and C=C stretching vibrations of the quinoline ring, and the C-F stretching vibration. The calculated frequencies are often scaled to better match the experimental values due to the approximations inherent in the theoretical methods. nih.gov
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-9.0, Aldehyde proton: ~10.0 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-150, Aldehyde carbon: ~190 |
| UV-Vis | λmax (nm) | Multiple bands in the 200-400 nm range |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, the synthesis of derivatives of this compound, such as in condensation or coupling reactions, can be studied computationally. DFT calculations can be used to model the reaction pathway, calculating the energies of all species involved. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Locating and characterizing the transition state allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the desired reactants and products. These calculations trace the reaction path downhill from the transition state in both the forward and reverse directions.
The mechanism of action of quinoline-based compounds, which often involves interaction with biological macromolecules like enzymes, can also be investigated. researchgate.net For example, the inhibition of bacterial DNA gyrase by fluoroquinolones involves the formation of a complex between the drug, the enzyme, and DNA. researchgate.net Computational methods can be used to model these interactions and elucidate the mechanism by which this compound or its derivatives might exert a biological effect. This can involve docking studies to predict the binding mode of the molecule in the active site of an enzyme, followed by more sophisticated quantum mechanics/molecular mechanics (QM/MM) calculations to study the reaction mechanism within the enzyme's active site.
The synthesis of quinolin-4-ones, for example, can proceed through various mechanisms, such as the Conrad-Limpach-Knorr reaction or palladium-catalyzed carbonylation reactions. mdpi.commdpi.com Theoretical studies can help to understand the details of these reaction mechanisms, including the role of catalysts and the stereoselectivity of the reaction.
Quantitative Structure-Property Relationships (QSPR) Theory
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. nih.gov While closely related to Quantitative Structure-Activity Relationships (QSAR), which focus on biological activity, QSPR models can predict a wide range of properties such as boiling point, solubility, and chromatographic retention times.
For a series of quinoline derivatives, including this compound, a QSPR study would involve several steps. First, a set of molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. They quantify various aspects of the molecular structure.
Next, a mathematical model is developed to relate these descriptors to an experimentally determined property. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are commonly used for this purpose. The goal is to create a statistically robust model that can accurately predict the property of interest for new, untested compounds.
For example, a QSPR study on quinoline derivatives has been conducted to investigate the relationship between their molecular structure and their retention in reversed-phase liquid chromatography. nih.gov Such studies have shown that a combination of physicochemical and geometrical parameters can lead to precise predictions of retention behavior. nih.gov
In the context of this compound and related compounds, QSPR models could be developed to predict properties relevant to their application, such as their solubility in different solvents or their potential as building blocks in the synthesis of new materials or pharmaceuticals. nih.govacs.orgacs.org These models can guide the design of new quinoline derivatives with desired properties, reducing the need for extensive experimental work.
Advanced Analytical Methodologies for the Research and Characterization of 6 Fluoroquinoline 4 Carbaldehyde
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating 6-Fluoroquinoline-4-carbaldehyde from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolone derivatives due to its high resolution and sensitivity. nih.govnih.govvjst.vnscielo.org.za Reversed-phase HPLC, often employing a C18 stationary phase, is the most common approach for separating these compounds. nih.govscielo.org.za Detection is typically achieved using ultraviolet (UV) or fluorescence detectors (FLD), with the latter offering enhanced sensitivity for fluorescent molecules like quinolones. nih.govvjst.vn
For the analysis of this compound, a typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities. acs.org The UV detector is commonly set at a wavelength where the quinoline (B57606) chromophore exhibits maximum absorbance.
A key application of HPLC in this context is the determination of enantiomeric purity, especially when chiral centers are present in derivatives of this compound. nih.gov This is often achieved by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column. nih.gov
Table 1: Illustrative HPLC Parameters for Fluoroquinolone Analysis
| Parameter | Typical Value |
| Column | C18, C8, or Phenyl |
| Mobile Phase A | Buffered water (e.g., phosphate (B84403), formate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV at ~280-330 nm or Fluorescence |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
This table presents a generalized set of HPLC conditions often used for the analysis of fluoroquinolone compounds. Specific parameters would be optimized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of chemical reactions involving this compound. madison-proceedings.comresearchgate.net It allows for the separation and identification of volatile and thermally stable compounds in a reaction mixture. madison-proceedings.com The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, aiding in their identification. madison-proceedings.commdpi.comresearchgate.net
In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the product and any byproducts over time. researchgate.net This information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. A typical GC-MS analysis would utilize a capillary column, such as a DB-5MS, and a temperature program that ramps the column temperature to elute compounds of varying volatility. madison-proceedings.com The resulting chromatogram will show peaks corresponding to each component in the mixture, and the mass spectrum of each peak can be compared to a library or to known standards for identification. madison-proceedings.comhmdb.ca
Table 2: Typical GC-MS Parameters for Quinoline Derivative Analysis
| Parameter | Typical Value |
| Column | DB-5MS, HP-5MS (or similar) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250-280 °C |
| Oven Program | Temperature ramp (e.g., 50 to 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
This table outlines common GC-MS settings for the analysis of quinoline derivatives. The specific program would be tailored to the reaction being monitored.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy each provide unique and complementary information about the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.netspringernature.com By analyzing the spectra from different nuclei, a complete picture of the molecular structure can be assembled.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons are diagnostic of their positions on the ring. mdpi.comnih.gov
¹³C NMR: Carbon-13 NMR reveals the number of unique carbon atoms and their chemical environment. The spectrum of this compound would exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift, in addition to signals for the carbons of the quinoline ring. nih.govrsc.org The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.comthermofisher.comwikipedia.org The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the quinoline ring. mdpi.com Coupling between the fluorine and nearby protons (nJFH) can also be observed, providing further structural confirmation. thermofisher.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 9.5 (aromatic), ~10.0 (aldehyde) | Signals for quinoline and aldehyde protons with characteristic couplings. |
| ¹³C | 110 - 160 (aromatic), ~190 (carbonyl) | Carbonyl signal and aromatic signals with C-F couplings. |
| ¹⁹F | -100 to -120 (referenced to CFCl₃) | Single peak for the fluorine atom, potentially showing coupling to protons. |
This table provides estimated NMR chemical shift ranges based on data for similar quinoline structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and the C-F stretching vibration. rsc.orgnih.gov
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. For quinoline derivatives, the Raman spectrum can provide detailed information about the vibrations of the quinoline ring, which is useful for studying interactions such as π-π stacking. researchgate.net For fluoroquinolones, a characteristic peak corresponding to the symmetric vibrational mode of the C-F bond can often be identified. researchgate.net
Table 4: Key Vibrational Frequencies for Quinoline-4-carbaldehyde (B127539) Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1680 - 1715 |
| C=C/C=N Stretch (Quinoline) | 1500 - 1650 |
| C-H Bend (Aromatic) | 690 - 900 |
| C-F Stretch | 1000 - 1400 |
This table shows typical ranges for the key vibrational modes. The exact frequencies for this compound will be influenced by the fluorine substituent and the solid-state packing.
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within the this compound molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the quinoline aromatic system. The position and intensity of these bands are influenced by the substitution pattern, including the fluorine atom and the carbaldehyde group.
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.gov The fluorescence properties, including the excitation and emission maxima and the quantum yield, are sensitive to the molecular structure and the local environment. nih.govnih.gov Fluorescence spectroscopy can be a highly sensitive method for detecting and quantifying fluoroquinolone compounds. vjst.vnnih.gov
Table 5: Expected Spectroscopic Properties for this compound
| Technique | Expected Observation |
| UV-Vis Absorption | Absorption maxima in the UV region corresponding to π-π* transitions of the quinoline ring. |
| Fluorescence | Potential for fluorescence with characteristic excitation and emission wavelengths. |
This table provides a general expectation of the UV-Vis and fluorescence properties. The specific wavelengths and intensities would need to be determined experimentally.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) further refines this analysis, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's molecular formula.
For this compound (C₁₀H₆FNO), the theoretical monoisotopic mass is 175.0433 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. In the case of this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (-CHO), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 Da. libretexts.org Further fragmentation of the quinoline ring system can also occur, providing additional structural confirmation. The stable aromatic nature of the quinoline ring often results in a strong molecular ion peak. libretexts.org
In studies of related fluoroquinolone compounds, mass spectrometry is often used in tandem with separation techniques like liquid chromatography (LC-MS) to analyze complex mixtures and identify metabolites or degradation products. usda.govresearchgate.net For instance, heated electrospray ionization in positive mode has been effectively used for analyzing fluoroquinolones, with full-scan MS and data-dependent MS/MS fragmentation providing detailed structural information. nih.gov
Table 1: Predicted m/z values for this compound and its fragments
| Species | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₇FNO⁺ | 176.0512 |
| [M+Na]⁺ | C₁₀H₆FNONa⁺ | 198.0331 |
| [M-CHO]⁺ | C₉H₆FN⁺ | 147.0484 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state structure.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. High-resolution X-ray data refinement techniques can further enhance the accuracy of the determined structure, particularly for the positions of hydrogen atoms. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples. nih.govijarnd.comchromatographytoday.com For the analysis of this compound and related compounds, several hyphenated techniques are particularly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. usda.govnih.gov This technique is especially useful for the analysis of fluoroquinolone antibiotics in various matrices, allowing for their detection, quantification, and confirmation. usda.govresearchgate.net LC-MS can be used to separate this compound from impurities or other components in a mixture before it enters the mass spectrometer for identification and structural elucidation. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through collision-induced dissociation of the parent ion. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for the analysis of volatile and thermally stable compounds. nih.govijarnd.com While less common for fluoroquinolones due to their relatively low volatility, derivatization of this compound to a more volatile species could enable its analysis by GC-MS. This technique provides excellent separation and detailed mass spectra for structural confirmation. nih.gov
Other hyphenated techniques that could potentially be applied to the analysis of this compound include:
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information of the separated components. chromatographytoday.com
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): Offers information about the functional groups present in the separated molecules. nih.govijarnd.com
These advanced analytical methodologies provide a comprehensive toolkit for the thorough research and characterization of this compound, enabling a deep understanding of its chemical properties and structure.
Future Research Directions for this compound: Paving the Way for Chemical Innovation
The scientific community is poised to unlock the full potential of this compound, a versatile chemical compound with promising applications across various fields of chemistry. As researchers delve deeper into its unique properties, several key areas of future investigation are emerging. These range from the development of environmentally friendly synthetic methods to the exploration of novel reactivity and its incorporation into advanced materials. This article outlines the burgeoning research paradigms for this intriguing molecule.
Q & A
Q. What are the established synthetic routes for 6-Fluoroquinoline-4-carbaldehyde, and what are their mechanistic underpinnings?
The compound is commonly synthesized via reductive cyclization of intermediates or keto ester condensations. For example, intermediates like 4a-d can undergo reductive cyclization to yield fluorinated quinoline derivatives . Key steps involve controlling reaction conditions (e.g., temperature, catalysts) to optimize aldehyde group formation while preserving the fluorine substituent.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use and NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine environment.
- XRD : Employ SHELX-based refinement (e.g., SHELXL) for high-resolution crystal structure determination, particularly to resolve positional disorder in the fluorine or aldehyde moieties .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] for CHFNO).
Q. How does the fluorine substituent at the 6-position influence the compound’s electronic and reactivity profiles?
Fluorine’s electronegativity increases electron withdrawal, reducing electron density at the 4-carbaldehyde group. This enhances electrophilicity, making the aldehyde more reactive toward nucleophiles (e.g., in Schiff base formation). Comparative studies with non-fluorinated analogues show altered reaction kinetics in condensation reactions .
Advanced Research Questions
Q. How can contradictory data between XRD and NMR analyses be resolved when confirming the structure of this compound?
- Step 1 : Cross-validate crystallographic data (e.g., bond lengths, angles) with DFT-optimized molecular models.
- Step 2 : Re-examine NMR sample preparation (e.g., solvent polarity, concentration) to rule out aggregation or solvation effects.
- Step 3 : Use dynamic NMR experiments to detect conformational flexibility that might explain discrepancies .
Q. What experimental strategies improve yields in multi-step syntheses of this compound?
- Catalyst Screening : Test Pd/C or Raney Ni for reductive steps; monitor by TLC.
- Condition Optimization :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 80–100°C | +15% |
| Fluorination | Reagent (Selectfluor vs. DAST) | Selectfluor | +20% |
| Oxidation | Catalyst (MnO vs. TEMPO) | TEMPO | +10% |
Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?
- Substrate Scope : Screen aryl boronic acids in Suzuki-Miyaura couplings under Pd(PPh) catalysis.
- Kinetic Profiling : Use in situ IR to track aldehyde conversion rates.
- Computational Support : Apply DFT (e.g., Gaussian) to model transition states and predict regioselectivity .
Q. How can impurities in this compound be quantified and minimized during purification?
- HPLC-DAD : Use a C18 column (MeCN/HO gradient) to detect fluorinated byproducts.
- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to achieve >98% purity (melting point: 58–60°C) .
Q. What protocols validate the stability of this compound under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity; monitor via NMR for aldehyde oxidation.
- Long-Term Stability : Store under argon at –20°C; periodic FT-IR checks for carbonyl integrity .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s bioactivity?
Q. What are the best practices for reporting synthetic and analytical data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
